Biotinyl-5-aminopentanoyl-antennapedia homeobox(43-58)amide

Description

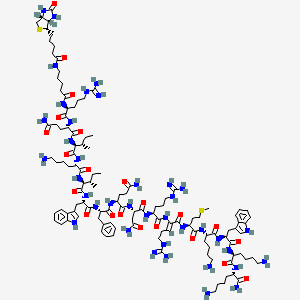

Biotinyl-5-aminopentanoyl-Antennapedia Homeobox(43-58)amide (hereafter referred to as Biotinyl-Antp) is a synthetic cell-penetrating peptide (CPP) derived from residues 43–58 of the Antennapedia homeodomain in Drosophila melanogaster . The peptide sequence is Biotinyl-5-aminopentanoyl-Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys-NH2, with a molecular weight of 2569.15 Da (C₁₁₉H₁₉₀N₃₈O₂₂S₂) . The biotin tag, linked via a 5-aminopentanoyl spacer, enables streptavidin-based applications such as affinity purification or detection . The Antennapedia homeodomain is intrinsically capable of crossing biological membranes and localizing to the nucleus, a property first demonstrated in 1992 .

Properties

Molecular Formula |

C119H190N38O22S2 |

|---|---|

Molecular Weight |

2569.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentanoylamino]-5-carbamimidamidopentanoyl]amino]-N-[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(Z)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopent-2-en-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C119H190N38O22S2/c1-6-67(3)97(156-109(172)84(47-49-93(125)159)146-101(164)77(40-27-56-135-116(128)129)140-96(162)45-21-26-55-134-95(161)44-16-15-43-91-99-90(66-181-91)154-119(179)157-99)114(177)149-80(39-20-25-54-123)108(171)155-98(68(4)7-2)115(178)153-88(62-71-65-139-75-35-14-12-33-73(71)75)112(175)150-86(60-69-30-9-8-10-31-69)110(173)147-83(46-48-92(124)158)106(169)152-89(63-94(126)160)113(176)145-82(42-29-58-137-118(132)133)103(166)143-81(41-28-57-136-117(130)131)104(167)148-85(50-59-180-5)107(170)142-79(38-19-24-53-122)105(168)151-87(61-70-64-138-74-34-13-11-32-72(70)74)111(174)144-78(37-18-23-52-121)102(165)141-76(100(127)163)36-17-22-51-120/h8-14,30-35,41,64-65,67-68,76-80,82-91,97-99,138-139H,6-7,15-29,36-40,42-63,66,120-123H2,1-5H3,(H2,124,158)(H2,125,159)(H2,126,160)(H2,127,163)(H,134,161)(H,140,162)(H,141,165)(H,142,170)(H,143,166)(H,144,174)(H,145,176)(H,146,164)(H,147,173)(H,148,167)(H,149,177)(H,150,175)(H,151,168)(H,152,169)(H,153,178)(H,155,171)(H,156,172)(H4,128,129,135)(H4,130,131,136)(H4,132,133,137)(H2,154,157,179)/b81-41-/t67-,68-,76-,77-,78-,79-,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,97-,98-,99-/m0/s1 |

InChI Key |

BTCVSWDWPSHTBY-NUMBIIQKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N/C(=C\CCNC(=N)N)/C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CCCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7 |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(=CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CCCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7 |

Origin of Product |

United States |

Preparation Methods

Key steps include:

- Resin selection and preparation

- Stepwise amino acid coupling

- Incorporation of biotinylation

- Peptide cleavage and purification

Detailed Preparation Methods

Resin Selection and Initial Loading

The process begins with choosing an appropriate resin, typically Rink amide resin , which yields peptides with a C-terminal amide, matching the target peptide's structure. The resin is pre-swollen in a suitable solvent, such as dimethylformamide (DMF), to facilitate efficient coupling.

Sequential Amino Acid Coupling

The peptide sequence, RQIKIWFQNRXMKWKK , corresponding to amino acids 43-58 of the antennapedia homeobox, is assembled in a stepwise manner:

- Activation of amino acids : Using coupling reagents like HBTU or HATU in the presence of DIPEA to activate the carboxyl groups.

- Coupling cycles : Repeated cycles of amino acid addition, with each step monitored for completion via ninhydrin or chloranil tests.

- Protection strategies : Side chains are protected with suitable groups (e.g., t-butyl, trityl) to prevent undesired reactions.

Incorporation of the 5-Aminopentanoyl Linker

A 5-aminopentanoyl linker is introduced at the N-terminus of the peptide to facilitate biotinylation and improve cellular uptake. This linker is synthesized separately or coupled as a protected amino acid derivative, then attached to the peptide chain during synthesis.

Biotinylation

The biotin moiety is conjugated to the amino terminus via NHS-ester chemistry :

- Activation of biotin : Using biotin-NHS ester in anhydrous conditions.

- Coupling to the peptide : The activated biotin reacts with the free amino group of the 5-aminopentanoyl linker.

- Reaction conditions : Typically carried out in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like DIPEA to facilitate conjugation.

Peptide Cleavage and Purification

After completing the synthesis:

- Cleavage : The peptide is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA), scavengers like water, triisopropylsilane, and ethanedithiol to remove protecting groups.

- Precipitation : The cleaved peptide is precipitated in cold diethyl ether.

- Purification : High-performance liquid chromatography (HPLC) is employed to purify the peptide, achieving purity levels up to 98%, as indicated in the source.

Supporting Data and Purity Analysis

| Step | Method | Reagents | Notes |

|---|---|---|---|

| Resin loading | Rink amide resin | - | Ensures C-terminal amide |

| Amino acid coupling | HBTU/HATU, DIPEA | - | Monitored via ninhydrin test |

| Linker attachment | 5-Aminopentanoyl derivative | - | Facilitates biotinylation |

| Biotinylation | Biotin-NHS ester | Anhydrous DMF | Conducted at room temperature |

| Cleavage | TFA-based cocktail | - | Removes protecting groups |

| Purification | HPLC | - | Achieves >98% purity |

Additional Considerations and Notes

- Reaction Monitoring : Use of analytical HPLC and mass spectrometry (MS) during synthesis ensures sequence fidelity and successful modifications.

- Yield Optimization : Extended coupling times and double coupling steps may be employed for difficult sequences.

- Storage : Lyophilized peptides are stored at -20°C to maintain stability.

Chemical Reactions Analysis

Table 1: Key Structural Features

DNA-Binding Interactions

The Antp homeodomain binds to specific DNA motifs, notably the Hox-1.3 promoter consensus sequence . Mechanistic studies reveal:

-

Binding specificity : The peptide recognizes TAATNN motifs (where NN = nucleotide variations) .

-

Nuclear localization : Fluorescence microscopy confirms accumulation in neuronal nuclei after cellular uptake .

-

Functional impact : DNA binding upregulates morphogenetic programs, including neurite outgrowth in mammalian neurons .

Table 2: DNA-Binding Parameters

Cellular Uptake and Trafficking

The Antp sequence enables cell-penetrating activity , independent of transporters or endocytosis:

-

Direct membrane translocation : Observed in live neurons, with rapid nuclear accumulation .

-

Uptake efficiency : Confirmed via confocal microscopy, showing peptide distribution in cytoplasmic and nuclear compartments .

Table 3: Cellular Interaction Pathways

Limitations and Considerations

Scientific Research Applications

Biotinyl-5-aminopentanoyl-Antennapedia Homeobox (43-58) amide is a synthetic peptide that incorporates a biotin molecule linked to the Antennapedia homeobox sequence . The Antennapedia homeobox sequence is derived from the Drosophila melanogaster Antennapedia protein . This peptide is designed for research purposes and not for human use .

Scientific Research Applications

The primary application of Biotinyl-5-aminopentanoyl-Antennapedia Homeobox (43-58) amide lies in its ability to cross cell membranes, making it a valuable tool for delivering molecules into cells .

Cellular Uptake Mechanism

The Antennapedia homeobox sequence, a 60 amino acid long DNA-binding region, can cross the plasma membrane of cells . A study showed that a 93 amino acid peptide, which included the homeobox and the C terminus of Rab3 (a small GTP-binding protein), effectively crossed the membranes of myoblasts, myotubes, and neurons and was transported to their nuclei . This transport occurred efficiently at both 37°C and 12°C without significant peptide degradation .

Potential for Drug Development

The ability of the Antennapedia homeobox sequence to efficiently transport molecules into cells has significant implications for drug development, particularly for drugs targeting intracellular components .

Cell-Penetrating Peptide

Mechanism of Action

The mechanism of action of Biotinyl-5-aminopentanoyl-Antennapedia Homeobox (43-58) amide involves its ability to translocate across biological membranes. The Antennapedia homeodomain peptide sequence facilitates the penetration of the peptide through the cell membrane, while the biotinyl group allows for the detection and purification of the internalized molecules. The molecular targets and pathways involved include interactions with cell surface receptors and intracellular trafficking pathways .

Comparison with Similar Compounds

Comparison with Other Antennapedia-Derived Peptides

Penetratin (Antennapedia 43–58 amide)

- Structure : The parent peptide lacking biotin or other tags. Sequence: Arg-Gln-Ile-Lys-Ile-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys-NH2.

- Key Features :

- Applications : Gene regulation studies, delivery of therapeutic agents .

FITC-εAhx-Antennapedia (43–58) amide

- Structure: Fluorescein isothiocyanate (FITC) conjugated via ε-aminocaproic acid (Ahx) linker.

- Molecular Weight : 2734.27 Da (C₁₃₁H₁₉₁N₃₆O₂₅S₂) .

- Key Features :

- Applications : Imaging studies, analysis of intracellular trafficking .

Cys(NPys)-Antennapedia (43–58) amide

- Structure : Cysteine residue modified with 3-nitro-2-pyridinesulfenyl (NPys) group.

- Molecular Weight : 2503.07 Da .

- Key Features :

Comparison with Polyarginine CPPs

Polyarginine peptides (e.g., Hexaarginine, Heptaarginine) are cationic CPPs with distinct mechanisms:

Key Differences :

- Mechanism : Antennapedia peptides utilize hydrophobic residues (e.g., Trp, Phe) and helical structure for penetration, while polyarginines rely on charge interactions .

- Specificity : Antennapedia peptides show nuclear localization, whereas polyarginines distribute broadly in the cytoplasm .

- Cytotoxicity : Polyarginines may induce higher cytotoxicity at high concentrations due to membrane disruption .

Comparison with Other Modified CPPs

TAT Peptide (HIV-1 Transactivator of Transcription)

- Sequence : GRKKRRQRRRPQ.

- Key Features: Derived from viral protein; penetrates cells via macropinocytosis. Less efficient nuclear localization than Antennapedia .

Transportan

- Structure : Chimeric peptide (galanin-mastoparan).

- Applications : Used for large cargo delivery (e.g., plasmids).

Biological Activity

Biotinyl-5-aminopentanoyl-antennapedia homeobox(43-58)amide is a peptide derived from the Antennapedia homeodomain, known for its ability to penetrate cellular membranes and facilitate the delivery of various molecular cargoes into cells. This compound has garnered attention in biomedical research due to its potential applications in gene therapy, drug delivery, and as a tool for studying cellular processes.

The biological activity of biotinylated peptides like Biotinyl-5-aminopentanoyl-antennapedia involves their ability to translocate across cell membranes. The presence of a biotin group allows for the detection and isolation of internalized molecules using avidin or streptavidin reagents, which bind strongly to biotin. This property is particularly useful in experimental settings where tracking the delivery and localization of peptides or other biomolecules within cells is essential .

Cellular Uptake and Internalization

Research has shown that the Antennapedia homeobox peptide can enhance cellular uptake significantly. For instance, studies indicate that when spinal motoneurons are exposed to Antennapedia-derived peptides, there is a notable increase in neurite outgrowth—demonstrating that these peptides not only enter cells but also promote cellular activities such as growth and branching .

Table 1: Summary of Biological Activities

Case Studies

- Neuronal Development : In a study involving chicken spinal motoneurons, preincubation with Antennapedia peptides resulted in a doubling of neurite length compared to controls. This suggests that these peptides can significantly influence neuronal development and morphology .

- Transgenic Models : Experiments with transgenic Drosophila models have demonstrated that mutations in the Antennapedia homeodomain can lead to observable phenotypic changes, such as wing malformations. These studies provide insights into the functional specificity of homeotic genes and their roles in developmental biology .

- Gene Regulation : The interaction between Antennapedia proteins and transcription factors has been explored, revealing that these proteins can form complexes that enhance transcriptional activity. This highlights their potential role in regulating gene expression during development .

Research Findings

Recent findings emphasize the importance of the specific amino acid sequence within the Antennapedia homeodomain. Variations in this sequence can alter the peptide's binding affinity to DNA, affecting its biological function. For example, mutations that disrupt DNA binding while retaining membrane translocation capabilities have been shown to influence neuronal growth without affecting gene regulation directly .

Table 2: Key Research Findings

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity and structural identity of Biotinyl-5-aminopentanoyl-Antennapedia homeobox(43-58)amide?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) confirms molecular weight (e.g., observed mass ≈ 2571.21 Da) and detects impurities .

- Amino Acid Analysis (AAA) via hydrolysis and derivatization validates peptide composition against the theoretical sequence (Arg, Gln, Ile, Lys, Trp, etc.). Isotope-dilution mass spectrometry (IDMS) ensures accuracy .

- Quantitative Nuclear Magnetic Resonance (qNMR) assesses purity by comparing proton integrals of the target peptide against internal standards (e.g., maleic acid) .

Q. How can researchers track the cellular uptake of this compound in vitro?

- Methodological Answer :

- Fluorescent Labeling : Conjugate the peptide with FITC (e.g., FITC-εAhx-Antp(43-58)amide) for fluorescence microscopy or flow cytometry. Use excitation/emission wavelengths of 495/519 nm .

- Biotin-Streptavidin Systems : Leverage biotin tags for immunodetection via streptavidin-HRP or gold nanoparticles in electron microscopy .

- Controls : Include unlabeled peptide controls to distinguish nonspecific binding and validate membrane translocation efficiency .

Advanced Research Questions

Q. What experimental controls are essential when assessing the gene regulatory effects of Antennapedia homeobox-derived peptides in mammalian cells?

- Methodological Answer :

- Negative Controls : Use scrambled-sequence peptides (e.g., reverse or randomized residues) to isolate sequence-specific effects .

- Transcriptomic Validation : Pair peptide treatment with RNA-seq or qRT-PCR to quantify changes in homeobox targets (e.g., HOX genes). Cross-reference with public datasets (e.g., GEO GSE6893 for homeobox expression profiles) .

- Cell-Type Specificity : Test across multiple cell lines (e.g., mesenchymal stem cells vs. epithelial cells) to account for tissue-specific gene expression .

Q. How can researchers resolve discrepancies in cellular uptake efficiency reported for Antennapedia homeobox peptides across studies?

- Methodological Answer :

- Standardized Protocols : Fix incubation time (e.g., 1–4 hours), temperature (37°C), and serum concentration (≤10% FBS) to minimize variability .

- Orthogonal Validation : Combine flow cytometry (FACS) with confocal microscopy to distinguish surface-bound vs. internalized peptides .

- Quantitative Metrics : Report uptake as molecules/cell using calibration curves from FITC-labeled standards .

Q. What strategies are effective for integrating Biotinyl-5-aminopentanoyl-Antp(43-58)amide with omics workflows to study its role in stress response pathways?

- Methodological Answer :

- Promoter Analysis : Use tools like MEME Suite to identify homeobox binding motifs (e.g., TAATNN) in differentially expressed genes from RNA-seq data .

- Functional Enrichment : Map peptide-induced genes to PANTHER categories (e.g., "Transcription Factor" or "Signaling Molecule") to infer biological roles .

- Cross-Species Comparison : Compare results with plant homeobox gene studies (e.g., chickpea HD-Zip I genes under desiccation stress) to identify conserved mechanisms .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of Antennapedia-derived peptides?

- Methodological Answer :

- Dose-Response Curves : Test viability (MTT/WST-1 assays) across a range of concentrations (0.1–100 μM) to identify thresholds for toxicity .

- Membrane Integrity Assays : Use lactate dehydrogenase (LDH) release assays to distinguish peptide-induced membrane damage from metabolic inhibition .

- Batch Consistency : Verify peptide purity (≥95% by HPLC) and endotoxin levels (≤0.1 EU/mg via LAL assay) to rule out contaminants as toxicity sources .

Methodological Optimization

Q. What in silico tools can predict interactions between Antennapedia homeobox peptides and DNA/protein targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model peptide binding to homeobox domains (e.g., PDB entries for HOX proteins) .

- Motif Scanning : Apply tools like FIMO to scan genomic sequences for homeobox-binding sites (e.g., TGACAGGT in promoter regions) .

- Network Analysis : Construct protein interaction networks (STRING DB) to identify co-expressed partners of homeobox targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.